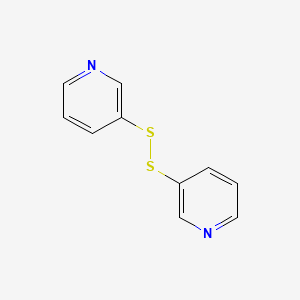

1,2-Di(pyridin-3-yl)disulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-3-yldisulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURPISYZTZHYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)SSC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276688 | |

| Record name | 3,3'-Dithiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24367-50-8 | |

| Record name | 3,3-Dithiodipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-DITHIODIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R643J1XSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Di(pyridin-3-yl)disulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-di(pyridin-3-yl)disulfane, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively reported in publicly available literature, this document outlines a robust synthetic protocol based on established chemical principles and provides an expected profile of its characterization.

Introduction

Dipyridyl disulfides are a class of organic compounds that feature a disulfide bond linking two pyridine rings. These molecules and their derivatives are of significant interest due to their role in reversible covalent chemistry, which is crucial in the design of dynamic biological systems and smart materials. The position of the nitrogen atom in the pyridine ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and potential applications. This guide focuses on the 3-pyridyl isomer, this compound.

Synthesis of this compound

The most common and effective method for the synthesis of disulfides is the oxidation of the corresponding thiols. In the case of this compound, the precursor is 3-mercaptopyridine. Various oxidizing agents can be employed for this transformation, including air, iodine, and hydrogen peroxide. A mild and efficient method involves the use of a gentle oxidizing agent in a suitable solvent.

Experimental Protocol: Oxidation of 3-Mercaptopyridine

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

3-Mercaptopyridine

-

Iodine (I₂)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopyridine (1.0 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).

-

Oxidation: To the stirred solution, add a solution of iodine (0.5 equivalents) in methanol dropwise at room temperature. The reaction progress can be monitored by the disappearance of the iodine color. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization

Due to the limited availability of experimental data in the literature, the following sections provide expected characterization data for this compound based on its chemical structure and data from analogous compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₈N₂S₂ |

| Molecular Weight | 220.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; expected to be a defined solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four different protons on the pyridine ring. The chemical shifts would be influenced by the disulfide bridge and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the pyridine ring.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~ 8.6 (d) | ~ 150 (C) |

| ~ 8.5 (dd) | ~ 148 (CH) |

| ~ 7.8 (ddd) | ~ 135 (CH) |

| ~ 7.3 (dd) | ~ 123 (CH) |

| ~ 130 (C) |

Note: Predicted chemical shifts are estimates and should be confirmed by experimental data.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be a key characterization parameter.

| Mass Spectrometry | Expected Value |

| [M+H]⁺ (Calculated) | C₁₀H₉N₂S₂⁺: 221.0207 |

Experimental and Logical Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Characterization Workflow

This diagram outlines the logical flow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation from commercially available starting materials. While experimental characterization data is currently scarce in the literature, the predicted data serves as a useful reference for researchers working with this compound. Further experimental investigation is encouraged to fully elucidate the properties and potential applications of this intriguing molecule.

An In-depth Technical Guide to the Physicochemical Properties of 3,3'-Dithiodipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiodipyridine, a symmetrical disulfide derived from 3-mercaptopyridine, is a valuable reagent in biochemistry and pharmaceutical sciences. Its reactivity, particularly towards thiol groups, makes it a useful tool for studying protein structure and function, as well as a component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3'-Dithiodipyridine, detailed experimental protocols for their determination, and a visualization of its key chemical reactivity.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₀H₈N₂S₂[1] | |

| Molecular Weight | 220.32 g/mol [1] | |

| Melting Point | 183 °C (dihydrochloride salt)[2] | The melting point is for the dihydrochloride salt. |

| Boiling Point | Not experimentally determined. | For reference, the boiling point of pyridine is 115.2 °C[3][4] and 3-aminopyridine is 248 °C[5][6]. |

| Solubility | Soluble in water (dihydrochloride salt). | The dihydrochloride salt is soluble in water. Solubility of the free base in various organic solvents would need to be experimentally determined. |

| pKa | Not experimentally determined. | For reference, the pKa of the pyridinium ion is 5.23[2][7]. The pKa of 3-aminopyridine is 6.03[8]. |

| logP | Not experimentally determined. | For reference, the experimental logP of pyridine is 0.65[2]. |

Experimental Protocols

Synthesis of 3,3'-Dithiodipyridine

A plausible method for the synthesis of 3,3'-Dithiodipyridine involves the oxidation of 3-mercaptopyridine. This approach is analogous to the synthesis of 2,2'-dipyridyl disulfide from 2-mercaptopyridine[9][10].

Materials:

-

3-Mercaptopyridine

-

An oxidizing agent (e.g., iodine, hydrogen peroxide, or air)

-

A suitable solvent (e.g., dichloromethane, ethanol, or water)

-

Base (optional, to facilitate the reaction, e.g., triethylamine)

Procedure:

-

Dissolve 3-mercaptopyridine in a suitable solvent in a reaction flask.

-

Slowly add the oxidizing agent to the solution with stirring. The reaction progress can often be monitored by a color change.

-

If using air as the oxidant, the reaction may be catalyzed by a base and can be stirred at room temperature for an extended period.

-

After the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from an appropriate solvent, to yield pure 3,3'-Dithiodipyridine.

Determination of Physicochemical Properties

Melting Point Determination: The melting point of the synthesized 3,3'-Dithiodipyridine dihydrochloride can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded as the melting point.

Boiling Point Determination: Due to the likely high boiling point and potential for decomposition, the boiling point of 3,3'-Dithiodipyridine would best be determined under reduced pressure (vacuum distillation). The temperature at which the liquid boils at a specific pressure is recorded. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.

Solubility Determination: The solubility of 3,3'-Dithiodipyridine in various solvents (e.g., water, ethanol, DMSO, acetone) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination: The pKa of the pyridinium ions in 3,3'-Dithiodipyridine can be determined by potentiometric titration or UV-Vis spectroscopy. In a potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at the half-equivalence point. Alternatively, the change in the UV-Vis absorbance spectrum with pH can be used to determine the pKa.

logP Determination: The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It can be determined using the shake-flask method. A solution of 3,3'-Dithiodipyridine in a mixture of n-octanol and water is shaken until equilibrium is reached. The concentrations of the compound in the octanol and water layers are then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Core Reactivity: Thiol-Disulfide Exchange

A key chemical property of 3,3'-Dithiodipyridine is its ability to undergo thiol-disulfide exchange reactions. This reaction is fundamental to its application in protein chemistry for the modification and quantification of cysteine residues.

Caption: Thiol-Disulfide Exchange Reaction of 3,3'-Dithiodipyridine.

In this reaction, a thiol group (R-SH) from a molecule, such as a cysteine residue in a protein, attacks the disulfide bond of 3,3'-Dithiodipyridine. This results in the formation of a mixed disulfide (Py-S-S-R) and the release of one molecule of 3-mercaptopyridine (Py-SH). The released 3-mercaptopyridine exists in equilibrium with its tautomer, 3-thiopyridone.

Experimental Workflow: Quantification of Thiols

The thiol-disulfide exchange reaction forms the basis for a common experimental workflow to quantify free thiol groups in a sample.

Caption: Workflow for Spectrophotometric Quantification of Thiols.

This workflow utilizes the release of 3-thiopyridone, which has a characteristic UV absorbance. By measuring the increase in absorbance at the appropriate wavelength and using the Beer-Lambert law with the known molar extinction coefficient of 3-thiopyridone, the concentration of free thiols in the original sample can be accurately determined.

Conclusion

3,3'-Dithiodipyridine is a versatile chemical tool with important applications in scientific research and drug development. A thorough understanding of its physicochemical properties is crucial for its effective use. While some experimental data for the parent compound is limited, this guide provides the available information, outlines protocols for its synthesis and characterization, and illustrates its fundamental reactivity. Further experimental investigation into the precise physicochemical parameters of 3,3'-Dithiodipyridine will undoubtedly enhance its utility in various scientific disciplines.

References

- 1. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Showing Compound Pyridine (FDB014733) - FooDB [foodb.ca]

- 3. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,2-Di(pyridin-3-yl)disulfane: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 1,2-Di(pyridin-3-yl)disulfane (CAS No. 24367-50-8) is not publicly available at this time. This guide will therefore provide general information, predicted data, and standardized experimental protocols relevant to the characterization of this compound, intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

Compound Information

This compound is a disulfide compound containing two pyridine rings linked by a disulfide bond at the 3-position. Its chemical structure and basic properties are summarized below.

| Property | Value |

| CAS Number | 24367-50-8 |

| Molecular Formula | C₁₀H₈N₂S₂ |

| Molecular Weight | 220.31 g/mol |

| Canonical SMILES | C1=CC(=CN=C1)SSC2=CN=CC=C2 |

| InChI Key | FZMZJFLHLSJTCK-UHFFFAOYSA-N |

Predicted Spectroscopic Data

In the absence of experimental data, computational methods can provide predicted spectroscopic information. These predictions are based on the compound's structure and can offer valuable insights for preliminary characterization.

Note: The following data are predicted and have not been experimentally verified.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.65 | d | H-2, H-2' |

| ~8.55 | dd | H-6, H-6' |

| ~7.80 | ddd | H-4, H-4' |

| ~7.30 | ddd | H-5, H-5' |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~150.0 | C-2, C-2' |

| ~148.5 | C-6, C-6' |

| ~138.0 | C-3, C-3' |

| ~134.0 | C-4, C-4' |

| ~123.5 | C-5, C-5' |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220.01 | [M]⁺ (Molecular Ion) |

| 111.02 | [M/2 + H]⁺ (Pyridinethiol) |

| 78.03 | [C₅H₄N]⁺ (Pyridyl fragment) |

Standard Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C-H stretching of the aromatic ring, C=N and C=C stretching of the pyridine ring, and the S-S disulfide bond.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a framework for the spectroscopic investigation of this compound. Researchers who synthesize this compound are encouraged to publish their experimental data to contribute to the collective scientific knowledge.

An In-depth Technical Guide to the Crystal Structure of 1,2-Di(pyridin-4-yl)disulfane

Disclaimer: The requested crystallographic data for 1,2-Di(pyridin-3-yl)disulfane is not available in the public domain based on a comprehensive search of scientific literature and databases. This guide therefore details the crystal structure and associated methodologies for the closely related and structurally characterized isomer, 1,2-Di(pyridin-4-yl)disulfane .

Introduction

1,2-Di(pyridin-4-yl)disulfane, also known as 4,4'-dipyridyl disulfide, is an organosulfur compound with the chemical formula C₁₀H₈N₂S₂. It is of significant interest to researchers in medicinal chemistry and drug development due to its activity as a thiol-specific oxidizing agent. This property allows it to interact with biological systems by modifying the redox state of cysteine residues in proteins and peptides, thereby influencing cellular signaling pathways, particularly those related to oxidative stress.[1][2] Understanding its three-dimensional structure at an atomic level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystal structure, and the experimental protocols used for the characterization of 1,2-Di(pyridin-4-yl)disulfane.

Synthesis and Crystallization

Synthesis

A common and effective method for the synthesis of 1,2-Di(pyridin-4-yl)disulfane is the oxidative dimerization of 4-mercaptopyridine (also known as 4-thiopyridine).[2][3] In this reaction, two molecules of the thiol precursor are oxidized to form a disulfide bond.

Reaction Scheme:

2 C₅H₅NS (4-mercaptopyridine) + [O] → C₁₀H₈N₂S₂ (1,2-Di(pyridin-4-yl)disulfane) + H₂O

Experimental Protocol:

-

Dissolution: 4-mercaptopyridine is dissolved in a suitable solvent, such as an aqueous buffer or an organic solvent like ethanol.

-

Oxidation: A mild oxidizing agent is introduced to the solution. Common oxidants for this purpose include hydrogen peroxide, iodine, or simply exposure to atmospheric oxygen, which can be sufficient to induce the dimerization. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: Upon completion of the reaction, the product, 1,2-Di(pyridin-4-yl)disulfane, is isolated. This may involve solvent evaporation, precipitation, and subsequent filtration.

-

Purification: The crude product is then purified to obtain a sample of high purity suitable for crystallization. Recrystallization from a suitable solvent system (e.g., water, ethanol, acetone, or petroleum ether) is a common method for purification.[4]

Single Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A general protocol for obtaining single crystals of 1,2-Di(pyridin-4-yl)disulfane is as follows:

Experimental Protocol:

-

Solvent Selection: A solvent or solvent system in which the purified compound has moderate solubility is chosen. This is often determined through small-scale solubility tests.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared at an elevated temperature.

-

Slow Cooling or Evaporation: The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly and undisturbed. Slow cooling reduces the rate of nucleation and promotes the growth of larger, well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Experimental Protocol

-

Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate structure.

Data Presentation

The following tables summarize the crystallographic data for 1,2-Di(pyridin-4-yl)disulfane.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂S₂ |

| Formula Weight | 220.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.865(1) |

| b (Å) | 18.234(4) |

| c (Å) | 9.135(2) |

| α (°) | 90 |

| β (°) | 94.53(3) |

| γ (°) | 90 |

| Volume (ų) | 972.1(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.507 |

| Absorption Coefficient (mm⁻¹) | 0.536 |

| F(000) | 456 |

Note: The unit cell parameters and space group are based on a representative structure of 1,2-Di(pyridin-4-yl)disulfane.

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| S1-S2 | 2.03 | C1-S1-S2 | 104.5 |

| S1-C1 | 1.78 | S1-S2-C6 | 104.2 |

| S2-C6 | 1.79 | C2-C1-S1 | 120.3 |

| N1-C2 | 1.34 | C5-C6-S2 | 119.8 |

| N1-C5 | 1.35 | C1-S1-S2-C6 (torsion) | 91.95[2] |

| N2-C7 | 1.33 | ||

| N2-C10 | 1.34 |

Note: The bond lengths and angles are typical values for dipyridyl disulfides and related structures. The C-S-S-C torsion angle is a key feature, indicating a gauche conformation around the disulfide bond.[2]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, crystallization, and X-ray structure determination of 1,2-Di(pyridin-4-yl)disulfane.

Cellular Interaction and Oxidative Stress Signaling

1,2-Di(pyridin-4-yl)disulfane acts as a thiol oxidant, leading to the depletion of cellular antioxidants like glutathione (GSH) and the oxidation of protein thiols. This disruption of the cellular redox balance can trigger oxidative stress signaling pathways.

Caption: Signaling pathway illustrating how 1,2-di(pyridin-4-yl)disulfane induces oxidative stress.

References

- 1. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant 4,4'-dipyridyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]

- 3. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]

Navigating the Challenges of 3,3'-Dipyridyl Disulfide: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3,3'-Dipyridyl disulfide, a crucial reagent in various biochemical and pharmaceutical applications. Due to a scarcity of publicly available data for this specific isomer, this guide leverages information on closely related dipyridyl disulfide isomers (2,2' and 4,4') and established scientific principles to offer a robust framework for its use in the laboratory. The provided data on related compounds should be considered as a reference point for experimental design.

Understanding Dipyridyl Disulfides: A Family of Reagents

Dipyridyl disulfides are a class of organic compounds containing a disulfide bond linking two pyridine rings. They are widely utilized as oxidizing agents to form disulfide bonds in proteins and peptides and for the determination of sulfhydryl groups. The position of the nitrogen atom in the pyridine ring significantly influences the compound's physicochemical properties, including its solubility and stability.

Solubility Profile

Table 1: Qualitative Solubility of Dipyridyl Disulfide Isomers

| Solvent | 2,2'-Dipyridyl Disulfide | 4,4'-Dipyridyl Disulfide |

| Water | Soluble[1][2] | Recrystallizes from H₂O[3] |

| Methanol | Soluble[1][2] | - |

| Ethanol | Soluble[1][2] | Soluble (95%)[3] |

| Acetone | Soluble[1][2] | Recrystallizes from Acetone[3] |

| Benzene | - | Recrystallizes from Benzene[3] |

| Petroleum Ether | - | Recrystallizes from Petroleum Ether[3] |

Table 2: Quantitative Solubility of 2,2'-Dipyridyl Disulfide

| Solvent System | Concentration | Notes |

| Aqueous Buffer (pH 7.4) | 25.5 µg/mL[4] | - |

| Not Specified | 5 g/L[5] | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.35 mM)[6] | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.35 mM)[6] | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.35 mM)[6] | Clear solution |

| DMSO | 100 mg/mL (453.91 mM)[6] | Requires sonication; hygroscopic |

Stability Considerations

The stability of dipyridyl disulfides is crucial for their effective use. The disulfide bond is susceptible to cleavage under certain conditions, and the pyridine ring can be influenced by pH and the presence of nucleophiles.

Thiol-Disulfide Exchange

The primary reaction of dipyridyl disulfides is the thiol-disulfide exchange, which is fundamental to their application in forming disulfide bonds and quantifying thiols. This reaction is typically carried out in a neutral to slightly alkaline pH range (pH 7-8) to facilitate the formation of the more nucleophilic thiolate anion.

pH Stability

The stability of the disulfide bond can be pH-dependent. While generally stable in neutral and acidic conditions, disulfide bonds can undergo cleavage in highly basic solutions. The pyridine nitrogen atoms can be protonated at acidic pH, which may influence the reactivity of the disulfide bond.

Photostability and Thermal Stability

Stress testing, including exposure to elevated temperatures and light, is recommended to assess the stability of 3,3'-Dipyridyl disulfide in a specific solvent and formulation.[7][8]

Experimental Protocols

Given the absence of specific data for 3,3'-Dipyridyl disulfide, the following are general, established protocols for determining the solubility and stability of organic compounds.

Protocol for Determining Saturation Solubility

This protocol outlines a common method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of 3,3'-Dipyridyl disulfide in a specific organic solvent at a controlled temperature.

Materials:

-

3,3'-Dipyridyl disulfide (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3,3'-Dipyridyl disulfide to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3,3'-Dipyridyl disulfide.

-

Prepare a calibration curve using standard solutions of 3,3'-Dipyridyl disulfide of known concentrations.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of 3,3'-Dipyridyl disulfide in the solvent at the specified temperature.

-

Protocol for Assessing Solution Stability

This protocol provides a framework for evaluating the stability of 3,3'-Dipyridyl disulfide in a chosen solvent over time.

Objective: To assess the stability of 3,3'-Dipyridyl disulfide in a specific solvent under defined storage conditions.

Materials:

-

Stock solution of 3,3'-Dipyridyl disulfide in the chosen solvent at a known concentration.

-

Storage vials (e.g., amber glass vials to protect from light).

-

Temperature- and humidity-controlled storage chambers.

-

HPLC or other suitable analytical instrument.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 3,3'-Dipyridyl disulfide in the solvent of interest at a relevant concentration.

-

Aliquot the solution into multiple storage vials.

-

-

Storage Conditions:

-

Time Points:

-

Establish a schedule for sample analysis at various time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

-

Analysis:

-

At each time point, remove a vial from each storage condition.

-

Analyze the sample by HPLC to determine the concentration of 3,3'-Dipyridyl disulfide.

-

The HPLC method should also be capable of detecting potential degradation products.

-

-

Data Evaluation:

-

Compare the concentration of 3,3'-Dipyridyl disulfide at each time point to the initial concentration (time 0).

-

Calculate the percentage of degradation.

-

Identify and, if possible, quantify any major degradation products.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

While direct, quantitative data on the solubility and stability of 3,3'-Dipyridyl disulfide remains limited, a comprehensive understanding can be achieved by referencing its isomers and employing standardized experimental protocols. This guide provides researchers with the necessary framework to confidently handle and utilize this important reagent. It is imperative to perform in-house solubility and stability studies for specific applications to ensure accurate and reproducible results in research and drug development.

References

- 1. 2,2'-Dipyridyl Disulfide | 2127-03-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2,2'-Dipyridyl Disulfide | 2127-03-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]

- 4. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2 -Dipyridyl disulfide for synthesis 2127-03-9 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. rsc.org [rsc.org]

A Theoretical and Computational Investigation of 1,2-Di(pyridin-3-yl)disulfane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 1,2-di(pyridin-3-yl)disulfane. While specific experimental and computational data for this particular molecule is limited in public literature, this document outlines a robust framework for its investigation based on established methodologies for analogous diaryl and pyridyl disulfides. The guide details proposed computational chemistry workflows, potential experimental protocols for synthesis and characterization, and explores potential biological signaling pathways of interest. All quantitative data presented are illustrative and intended to serve as a reference for expected values.

Introduction

This compound is a symmetrical aromatic disulfide containing two pyridine rings linked by a disulfide bond. It is recognized as an impurity of the drug Vonoprazan, denoted as Vonoprazan Impurity 123.[1] The disulfide bond is a crucial functional group in many biologically active molecules, playing a significant role in the structural integrity of proteins and participating in various redox processes within the cell.[2][3] Diaryl disulfides, as a class of compounds, have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5]

The presence of the pyridyl moieties in this compound is of particular interest due to the prevalence of the pyridine ring in numerous pharmaceuticals. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with biological targets, potentially influencing the molecule's pharmacokinetic and pharmacodynamic properties.

This guide aims to provide a foundational understanding of the theoretical and computational chemistry approaches that can be employed to elucidate the structural, electronic, and biological properties of this compound, thereby supporting further research and development efforts.

Theoretical and Computational Studies

Due to the absence of specific published computational studies on this compound, this section outlines a proposed workflow for its theoretical investigation. This workflow is based on standard computational chemistry techniques widely applied to organic molecules and similar disulfide-containing compounds. Computational modelling can offer insights into the molecule's flexibility and its potential biological functions.[4]

Computational Workflow

A typical computational investigation of this compound would involve a multi-step process to determine its structural and electronic properties.

Predicted Structural and Electronic Properties

The following table summarizes the types of quantitative data that would be obtained from the proposed computational workflow. The values presented are hypothetical and based on typical results for similar aromatic disulfides.

| Parameter | Predicted Value | Computational Method | Basis Set |

| C-S Bond Length | 1.82 Å | DFT (B3LYP) | 6-31G |

| S-S Bond Length | 2.05 Å | DFT (B3LYP) | 6-31G |

| C-S-S-C Dihedral Angle | 85° | DFT (B3LYP) | 6-31G |

| HOMO Energy | -6.5 eV | DFT (B3LYP) | 6-31G |

| LUMO Energy | -1.2 eV | DFT (B3LYP) | 6-31G |

| Energy Gap (HOMO-LUMO) | 5.3 eV | DFT (B3LYP) | 6-31G |

| Dipole Moment | 2.5 D | DFT (B3LYP) | 6-31G |

| Polarizability | 25 ų | DFT (B3LYP) | 6-31G |

| TPSA | 25.78 Ų | Cheminformatics | - |

| LogP | 3.276 | Cheminformatics | - |

Data obtained from cheminformatics predictions for C10H8N2S2.[1]

Experimental Protocols

This section provides a general framework for the synthesis and characterization of this compound, adapted from established methods for the preparation of diaryl disulfides.

Synthesis

A common and efficient method for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiol. An alternative modern approach involves a visible light-mediated coupling of arenediazonium tetrafluoroborates with a sulfur source like carbon disulfide.[6] Another method describes the reductive homocoupling of arylsulfonyl chlorides.

Proposed Synthesis via Oxidation of 3-Mercaptopyridine:

-

Dissolution: Dissolve 3-mercaptopyridine in a suitable solvent such as ethanol or a mixture of water and a water-miscible organic solvent.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide, iodine, or air (catalyzed by a metal salt), to the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine rings. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (220.31 g/mol ). |

| FT-IR Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-S vibrations. |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

| Elemental Analysis | Percentages of C, H, N, and S consistent with the molecular formula C₁₀H₈N₂S₂. |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on the known pharmacology of related diaryl disulfides and pyridyl-containing compounds, several potential mechanisms of action and signaling pathways can be proposed for investigation. Disulfide bonds are known to be reactive towards intracellular thiols like glutathione, which can lead to a variety of cellular effects.[2]

Proposed Biological Investigation Workflow

Potential Signaling Pathways of Interest

-

NF-κB Signaling Pathway: Many sulfur-containing compounds are known to modulate the NF-κB pathway, which is a key regulator of inflammation and cell survival.[5] this compound could potentially inhibit the activation of NF-κB by interfering with the redox state of the cell.

-

MAPK Signaling Pathways (ERK, JNK, p38): These pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. The reactivity of the disulfide bond could lead to the modulation of key kinases in these pathways through interaction with cysteine residues.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some diaryl disulfides have been shown to affect this pathway.[4]

Conclusion

While this compound remains a relatively understudied molecule, this technical guide provides a comprehensive framework for its theoretical and experimental investigation. By leveraging established computational chemistry methods, synthetic protocols, and biological assays for analogous compounds, researchers can systematically elucidate the properties of this intriguing molecule. The proposed workflows and illustrative data herein serve as a valuable starting point for future studies aimed at unlocking the potential of this compound in drug discovery and development. Further research is warranted to validate these theoretical predictions and explore the full spectrum of its biological activities.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Antagonist: A Technical Guide to 1,2-Di(pyridin-3-yl)disulfane as a Vonoprazan Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the process-related impurity, 1,2-Di(pyridin-3-yl)disulfane, in the manufacturing of Vonoprazan. Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the treatment of acid-related gastrointestinal disorders. Ensuring the purity and safety of this active pharmaceutical ingredient (API) is paramount. This document details the potential formation pathways, analytical methodologies for detection and quantification, and relevant chemical data for this compound, a disulfide impurity that can arise during the synthesis of Vonoprazan.

Introduction to Vonoprazan and the Significance of Impurity Profiling

Vonoprazan's novel mechanism of action offers distinct advantages over traditional proton pump inhibitors (PPIs). However, like any synthetically derived pharmaceutical compound, the manufacturing process of Vonoprazan is susceptible to the formation of impurities. Regulatory bodies worldwide mandate stringent control over impurities in drug substances, as they can impact the efficacy, safety, and stability of the final drug product. One such impurity that has been identified is this compound, also known as Vonoprazan Impurity 123.[1] Understanding the origin and characteristics of this impurity is crucial for process optimization and quality control.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective identification and control. The key chemical data for this impurity are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,2-bis(pyridin-3-yl)disulfane | |

| Synonyms | Vonoprazan Impurity 123, 3,3'-Dithiodipyridine | [1] |

| CAS Number | 24367-50-8 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂S₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

Proposed Formation Pathway

The presence of the pyridine-3-sulfonyl moiety in the Vonoprazan molecule points to pyridine-3-sulfonyl chloride as a key starting material or intermediate in its synthesis. The formation of this compound is likely a result of side reactions involving this precursor. One plausible pathway involves the reduction of pyridine-3-sulfonyl chloride. During the synthesis process, the presence of reducing agents or certain reaction conditions can lead to the reduction of the sulfonyl chloride group to a thiol (pyridine-3-thiol). This highly reactive thiol can then undergo oxidation to form the stable disulfide, this compound.

References

The Chemical Versatility of the Disulfide Bond in Dithiodipyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The disulfide bond, a pivotal functional group in chemistry and biology, exhibits remarkable reactivity and selectivity, particularly within the heterocyclic framework of dithiodipyridines. This technical guide provides a comprehensive overview of the core reactivity of the disulfide bond in 3,3'-dithiodipyridine and its more commonly utilized isomers, 2,2'-dithiodipyridine and 4,4'-dithiodipyridine. This document delves into the fundamental principles of their chemical behavior, quantitative reaction kinetics, and their applications in thiol quantification, bioconjugation, and the design of advanced drug delivery systems. Detailed experimental protocols and visual representations of key processes are provided to facilitate practical implementation in a research and development setting.

Core Principles of Reactivity: The Thiol-Disulfide Exchange

The characteristic reactivity of dithiodipyridines lies in the susceptibility of their disulfide bond to undergo thiol-disulfide exchange. This reaction is a nucleophilic substitution where a thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide bond. This process results in the formation of a new, mixed disulfide and the release of a pyridine-thiol (thiopyridone) molecule.

The reaction can be generalized as follows:

Py-S-S-Py + R-SH ⇌ Py-S-S-R + Py-SH

The released 2-thiopyridone and 4-thiopyridone are particularly useful as they are excellent leaving groups and exhibit strong UV absorbance, a property that is extensively exploited for quantitative analysis.

The Role of pH

The rate of the thiol-disulfide exchange reaction is critically dependent on the pH of the medium. The reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH). Therefore, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate species rises. The relationship between the observed rate constant (k_obs) and the pH can be described by the following equation, where k is the limiting rate constant at high pH and pKa is the acid dissociation constant of the thiol:

k_obs = k / (1 + 10^(pKa - pH))

This pH dependence allows for the fine-tuning of reaction conditions to achieve desired reactivity and selectivity. For instance, performing reactions at a pH close to the pKa of the target thiol can maximize the reaction rate. Conversely, lowering the pH can effectively quench the reaction.[1]

Structural Isomers: 2,2'-, 3,3'-, and 4,4'-Dithiodipyridine

While this guide addresses 3,3'-dithiodipyridine, it is important to note that the 2,2'- and 4,4'- isomers are far more prevalent in research and commercial applications due to their synthetic accessibility and the advantageous properties of their corresponding thiopyridone leaving groups.

-

2,2'-Dithiodipyridine (2,2'-DTDP): This isomer reacts with thiols to release 2-thiopyridone, which has a distinct UV absorbance maximum. It has been used to study the reactivity of thiol groups in proteins like albumin.[2]

-

4,4'-Dithiodipyridine (4,4'-DTDP or 4-DPS): This is a widely used reagent for thiol quantification. Its reaction with thiols yields 4-thiopyridone, which possesses a high molar extinction coefficient, enabling sensitive detection.[3]

-

3,3'-Dithiodipyridine: Specific reactivity data and extensive applications for this isomer are less documented in scientific literature compared to its 2,2' and 4,4' counterparts. However, its fundamental reactivity is expected to follow the same principles of thiol-disulfide exchange.

Quantitative Data on Reactivity

The efficiency of the thiol-disulfide exchange reaction can be quantified by parameters such as the molar extinction coefficient of the released thiopyridone and the second-order rate constants of the reaction.

| Parameter | 2,2'-Dithiodipyridine | 4,4'-Dithiodipyridine | Reference |

| Released Chromophore | 2-Thiopyridone | 4-Thiopyridone | |

| λmax | ~343 nm | ~324 nm | [4] |

| Molar Extinction Coefficient (ε) | ~8,000 M⁻¹cm⁻¹ | ~21,000 M⁻¹cm⁻¹ | [4] |

| Optimal pH for Thiol Reaction | Mildly acidic to neutral | Mildly acidic to neutral | [2][5] |

Reaction Kinetics

The second-order rate constants for the reaction of dithiodipyridines with various thiols provide a quantitative measure of their reactivity. These rates are influenced by the pKa of the thiol, steric hindrance, and the intrinsic reactivity of the disulfide bond.

| Reactants | Conditions | Second-Order Rate Constant (k₂) | Reference |

| Tubulin + 2,2'-dithiodipyridine | pH 6.5, 25 °C | Slower than ODNB and DTNB | [6] |

| Maleimides with Cysteine-containing proteins | - | >5,000 M⁻¹s⁻¹ | [7] |

Experimental Protocols

Quantification of Protein Thiols using 4,4'-Dithiodipyridine and HPLC

This protocol outlines a highly sensitive method for the quantification of free thiols and total thiols (after reduction of disulfides) in protein samples using 4,4'-dithiodipyridine (DTDP) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][8]

Materials:

-

4,4'-Dithiodipyridine (DTDP) stock solution (e.g., 10 mM in a suitable organic solvent like acetonitrile).

-

Guanidine-HCl phosphate buffer (e.g., 6 M Guanidine-HCl, 0.1 M sodium phosphate, pH 7.5).

-

For total thiol analysis: A reducing agent such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).

-

L-cysteine hydrochloride monohydrate for standard curve preparation.

-

RP-HPLC system with a C18 column and a UV detector set to 324 nm.

-

Mobile phase (e.g., 50 mM potassium acetate, pH 4.0).

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of L-cysteine standards of known concentrations (e.g., 0.5 mM to 5.0 mM) in deionized water.

-

For each standard, mix a defined volume (e.g., 100 µL) with the guanidine phosphate buffer (e.g., 1850 µL) and DTDP stock solution (e.g., 50 µL).

-

Allow the reaction to proceed for at least 10 minutes at room temperature.

-

Inject a standard volume of each reaction mixture into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the 4-thiopyridone product against the known cysteine concentration.

-

-

Sample Preparation (Free Thiols):

-

Dissolve the protein sample in the guanidine phosphate buffer to a known concentration.

-

Add the DTDP stock solution to the protein solution. The amount of DTDP should be in molar excess to the expected thiol concentration.

-

Incubate the mixture for at least 10 minutes at room temperature to ensure complete reaction.

-

Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

-

-

Sample Preparation (Total Thiols):

-

Dissolve the protein sample in the guanidine phosphate buffer.

-

Add a reducing agent (e.g., NaBH₄) and incubate to reduce all disulfide bonds to free thiols.

-

Quench the excess reducing agent according to the manufacturer's protocol (e.g., by acidification for NaBH₄).

-

Proceed with the addition of DTDP and incubation as described for free thiols.

-

-

HPLC Analysis:

-

Inject the prepared samples and standards into the RP-HPLC system.

-

Elute the 4-thiopyridone product isocratically with the mobile phase.

-

Monitor the absorbance at 324 nm.

-

Quantify the amount of 4-thiopyridone in the samples by comparing their peak areas to the standard curve.

-

Calculate the concentration of free and total thiols in the original protein sample.

-

Bioconjugation of Antibodies with a Dithiodipyridine-Containing Linker

This protocol provides a general workflow for the site-specific conjugation of a payload (e.g., a drug or a fluorescent dye) to an antibody through a linker containing a dithiodipyridine moiety. This method typically involves the reduction of native interchain disulfide bonds in the antibody to generate free thiols for reaction.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).

-

Dithiodipyridine-functionalized payload (linker-payload).

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification system (e.g., size-exclusion chromatography, SEC).

Procedure:

-

Antibody Reduction:

-

To a solution of the antibody, add a controlled molar excess of the reducing agent (TCEP). The amount of TCEP will determine the number of disulfide bonds reduced.

-

Incubate the reaction mixture (e.g., for 1-2 hours at 37 °C) to allow for the reduction of the disulfide bonds.

-

-

Conjugation:

-

Add a molar excess of the dithiodipyridine-functionalized linker-payload to the reduced antibody solution.

-

Incubate the reaction mixture (e.g., for 1-2 hours at room temperature) to allow the thiol-disulfide exchange reaction to occur.

-

-

Quenching:

-

Add a quenching reagent (e.g., N-acetylcysteine) in excess to react with any unreacted linker-payload.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) from excess reagents and byproducts using a suitable chromatography method, such as SEC.

-

-

Characterization:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and retained biological activity.

-

Visualizing Reactivity and Workflows

Thiol-Disulfide Exchange Reaction

Caption: Mechanism of thiol-disulfide exchange with 3,3'-dithiodipyridine.

Workflow for Redox-Responsive Drug Delivery System

Caption: Workflow for a dithiodipyridine-based redox-responsive drug delivery system.

Applications in Drug Development and Research

The unique reactivity of the disulfide bond in dithiodipyridines has led to their widespread use in various fields of scientific research and drug development.

Thiol Quantification

As detailed in the experimental protocol, 4,4'-dithiodipyridine is a highly effective reagent for the quantification of thiol groups in proteins and other biological molecules. Its high sensitivity and the stability of the resulting 4-thiopyridone chromophore make it a superior alternative to other reagents like DTNB (Ellman's reagent) in many applications.[3][5]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The ability to selectively react with thiols makes dithiodipyridines valuable tools in bioconjugation chemistry. They can be incorporated into linkers to attach drugs, imaging agents, or other molecules to proteins, particularly antibodies, in a site-specific manner. This is crucial for the development of next-generation therapeutics like ADCs, where a precise drug-to-antibody ratio is essential for optimal efficacy and safety.[9][]

Redox-Responsive Drug Delivery Systems

The disulfide bond is a key component in the design of "smart" drug delivery systems that can release their therapeutic payload in response to specific biological stimuli. The significant difference in the reducing potential between the extracellular environment and the intracellular environment (which has a much higher concentration of glutathione) can be exploited. Nanocarriers containing dithiodipyridine-based linkers can remain stable in the bloodstream but will be rapidly cleaved upon entering cancer cells, leading to the targeted release of the drug. This approach enhances the therapeutic index of potent anticancer drugs by minimizing off-target toxicity.[11][12][13] The disulfide bond can be incorporated into the backbone of polymers, as side-chain linkers, or to conjugate drugs to the nanocarrier surface, offering great flexibility in the design of these advanced delivery systems.[11]

Conclusion

The disulfide bond in dithiodipyridines, particularly the well-studied 2,2'- and 4,4'- isomers, provides a versatile and powerful tool for researchers and drug development professionals. Its predictable and tunable reactivity with thiols, governed by factors such as pH, underpins its utility in a wide range of applications from fundamental biochemical analysis to the construction of sophisticated therapeutic agents. A thorough understanding of the principles and methodologies outlined in this guide will enable scientists to effectively harness the unique chemical properties of dithiodipyridines to advance their research and development endeavors.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Reactivity of the thiol group in human and bovine albumin at pH 3--9, as measured by exchange with 2,2'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiol–disulphide interchange in tubulin: kinetics and the effect on polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Disulfide Bond-Driven Oxidation- and Reduction-Responsive Prodrug Nanoassemblies for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Electrochemical Properties of 1,2-Di(pyridin-3-yl)disulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1,2-Di(pyridin-3-yl)disulfane, also known as 3,3'-dipyridyl disulfide. This document details its synthesis, redox behavior, and relevant experimental protocols, making it a valuable resource for researchers in electrochemistry, materials science, and drug development.

Introduction

This compound is a symmetrical aromatic disulfide containing two pyridine rings linked by a disulfide bond. The presence of the redox-active disulfide linkage and the coordinating pyridine nitrogen atoms makes this compound of significant interest for applications in coordination chemistry, materials science, and as a potential component in redox-responsive drug delivery systems.[1] Understanding its electrochemical behavior is crucial for harnessing its potential in these fields.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its corresponding thiol precursor, pyridine-3-thiol. A common and effective method for the preparation of pyridine-3-thiol starts from 3-iodopyridine.[2] The subsequent oxidation of the thiol to the disulfide can be accomplished using various mild oxidizing agents.

Experimental Protocol: Synthesis of Pyridine-3-thiol

A two-step procedure starting from 3-iodopyridine can be employed for the synthesis of pyridine-3-thiol.[2]

-

Step 1: Thiolation of 3-Iodopyridine. 3-Iodopyridine is reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, in a suitable solvent like ethanol or DMF. The reaction is typically heated to facilitate the nucleophilic aromatic substitution of the iodine atom.

-

Step 2: Work-up and Isolation. After the reaction is complete, the mixture is cooled and acidified to protonate the thiolate. The product, pyridine-3-thiol, is then extracted with an organic solvent and purified by chromatography or distillation.

Experimental Protocol: Oxidation to this compound

The oxidation of pyridine-3-thiol to this compound can be carried out using various oxidizing agents.

-

Method A: Air Oxidation. Pyridine-3-thiol can be dissolved in a suitable solvent and stirred in the presence of air. The reaction can be slow but is effective. The progress can be monitored by TLC.

-

Method B: Hydrogen Peroxide Oxidation. A controlled amount of hydrogen peroxide is added to a solution of pyridine-3-thiol. The reaction is typically carried out at room temperature.

-

Method C: Iodine Oxidation. A solution of iodine in a suitable solvent (e.g., ethanol) is added dropwise to a solution of pyridine-3-thiol until a persistent yellow color is observed.

After the reaction, the solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization or column chromatography.

Electrochemical Properties

Redox Behavior

The electrochemical reduction of this compound is expected to proceed via the following mechanism:

Caption: Proposed electrochemical reduction mechanism of this compound.

The initial one-electron reduction forms a radical anion, which is generally unstable and rapidly undergoes S-S bond cleavage and further reduction to yield two thiolate anions.

Quantitative Electrochemical Data

As a proxy, the electrochemical data for 2,2'-dipyridyl disulfide is summarized in the table below. It is important to note that the position of the nitrogen atom in the pyridine ring can influence the electron density of the disulfide bond and thus its reduction potential.

| Compound | Reduction Potential (V vs. Fc+/0) | Method | Reference |

| fac-[Re(S–Sbpy)(CO)3Cl]¹ | -1.16 | Cyclic Voltammetry | N/A |

| 2,2'-dipyridyl disulfide | N/A (electrocatalytic reduction) | Electrocatalysis | [4] |

¹S–Sbpy =[3][4]dithiino[4,3-b:5,6-b′]dipyridine, a ligand related to 2,2'-dipyridyl disulfide.

Experimental Protocol: Cyclic Voltammetry

This section provides a detailed protocol for performing cyclic voltammetry on this compound.

Materials and Equipment

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Potentiostat

-

Electrochemical Cell

-

Solvent: Acetonitrile or Dimethylformamide (DMF), electrochemical grade

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M

-

Analyte: this compound, ~1 mM solution

-

Inert Gas: Argon or Nitrogen for deaeration

Experimental Procedure

Caption: Workflow for a cyclic voltammetry experiment.

-

Solution Preparation: Prepare a ~1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Deaeration: Bubble an inert gas (argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to scan a range where the reduction is expected (e.g., from 0 V to -2.0 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

-

-

Data Analysis:

-

Determine the cathodic peak potential (Epc).

-

Analyze the shape of the voltammetric wave to assess the reversibility of the reduction process. For an irreversible process, no corresponding anodic peak will be observed on the reverse scan.

-

Signaling Pathways and Applications

Pyridyl disulfides are widely used in bioconjugation chemistry due to their reactivity towards thiols, a process known as thiol-disulfide exchange.[5] This reaction is central to many drug delivery strategies, where a drug is attached to a targeting moiety (e.g., an antibody) via a disulfide linker. The disulfide bond is stable in the bloodstream but can be cleaved by endogenous reducing agents like glutathione, which is present in higher concentrations inside cells, leading to the release of the drug at the target site.

Caption: Disulfide-based drug delivery mechanism.

The electrochemical properties of this compound are directly relevant to this application, as the reduction potential of the disulfide bond determines its stability and the conditions under which the drug will be released.

Conclusion

This technical guide has provided a detailed overview of the synthesis and electrochemical properties of this compound. While specific quantitative electrochemical data for this isomer remains to be fully elucidated, the information on related compounds and the general behavior of aromatic disulfides offers a strong foundation for further research. The provided experimental protocols for synthesis and cyclic voltammetry will be valuable for scientists and researchers working with this and related compounds in the fields of drug development, materials science, and electrochemistry.

References

- 1. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrochemical Reduction of Disulfides - ChemistryViews [chemistryviews.org]

- 5. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Di(pyridin-3-yl)disulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(pyridin-3-yl)disulfane, also known as 3,3'-dipyridyl disulfide, is a chemical compound of interest in various fields of chemical and pharmaceutical research. Disulfide bonds are crucial in the structure and function of proteins and are present in numerous biologically active molecules. Pyridine moieties are also a common feature in many pharmaceuticals. The synthesis of this compound is primarily achieved through the oxidation of its corresponding thiol precursor, 3-mercaptopyridine. This document provides a detailed protocol for the synthesis of this compound, including the preparation of the 3-mercaptopyridine precursor.

Data Presentation

The following table summarizes the key quantitative data for the reactant and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| 3-Iodopyridine | C₅H₄IN | 204.99 | - | - |

| Thiobenzoic acid | C₇H₆OS | 138.19 | - | - |

| S-pyridin-3-yl benzothioate | C₁₂H₉NOS | 215.27 | - | - |

| Pyridine-3-thiol | C₅H₅NS | 111.17 | - | High |

| This compound | C₁₀H₈N₂S₂ | 220.31 | - | >95% |

Experimental Protocols

The synthesis of this compound is presented as a two-step process:

-

Synthesis of the precursor, Pyridine-3-thiol.

-

Oxidation of Pyridine-3-thiol to this compound.

Part 1: Synthesis of Pyridine-3-thiol from 3-Iodopyridine [1]

This protocol describes an effective two-step, one-pot procedure for the preparation of pyridine-3-thiol starting from 3-iodopyridine.

Materials:

-

3-Iodopyridine

-

Toluene

-

Phenanthroline

-

Copper(I) iodide (CuI)

-

Diisopropylethylamine

-

Thiobenzoic acid

-

Hexane

-

Silica gel

-

Methanol

-

Sodium methoxide solution (30% in methanol)

-

Hydrochloric acid (1M)

-

Dichloromethane

Procedure for the synthesis of S-pyridin-3-yl benzothioate:

-

To a single-necked flask, add 3-iodopyridine (0.1 mol), toluene (150 mL), phenanthroline (3.6 g), CuI (2 g), diisopropylethylamine (30 mL), and thiobenzoic acid (14 mL) while stirring.

-

Fill the flask with argon.

-

Heat the reaction mixture to 80–100 °C for 12–16 hours.

-

After cooling, add 150 mL of hexane to the reaction mixture.

-

Chromatograph the mixture on a silica gel column (100–150 mL of silica gel in a 200 mL Schott funnel) using a toluene/hexane (1:1) mixture, followed by pure toluene to furnish S-pyridin-3-yl benzothioate.

Procedure for the synthesis of Pyridine-3-thiol:

-

Dissolve S-pyridin-3-yl benzothioate (0.1 mol) in methanol (200 mL).

-

Add sodium methoxide solution (30% in methanol, 30 mL) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Neutralize the mixture with 1M hydrochloric acid.

-

Extract the product with dichloromethane.

-

Dry the organic layer and evaporate the solvent to obtain pyridine-3-thiol.

Part 2: Oxidation of Pyridine-3-thiol to this compound

This generalized protocol is based on the oxidation of similar mercaptopyridine compounds.[2][3]

Materials:

-

Pyridine-3-thiol

-

A suitable solvent (e.g., Dichloromethane or Ethanol)

-

Iodine (I₂)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve pyridine-3-thiol (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Slowly add a solution of iodine (0.5 equivalents) in the same solvent to the pyridine-3-thiol solution with stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting thiol is no longer visible.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

Application of 3,3'-Dipyridyl Disulfide in Peptide Synthesis: A Guide for Researchers

Introduction

3,3'-Dipyridyl disulfide is a symmetrical disulfide-containing compound that serves as a valuable reagent in peptide chemistry, primarily for the formation of intramolecular and intermolecular disulfide bonds. The creation of these bonds is a critical step in the synthesis of many biologically active peptides and proteins, as they play a crucial role in defining and stabilizing the three-dimensional structure necessary for their function. This application note provides detailed protocols and data for the use of 3,3'-dipyridyl disulfide in peptide synthesis, with a focus on its application in the formation of cyclic peptides following solid-phase peptide synthesis (SPPS).

Principle of Action: Thiol-Disulfide Exchange

The primary mechanism through which 3,3'-dipyridyl disulfide facilitates disulfide bond formation is thiol-disulfide exchange. In this reaction, a free thiol group from a cysteine residue in a peptide chain attacks the disulfide bond of 3,3'-dipyridyl disulfide. This results in the formation of a mixed disulfide between the peptide and a 3-mercaptopyridine molecule. A second intramolecular thiol group from another cysteine residue within the same peptide then attacks this mixed disulfide, leading to the formation of an intramolecular disulfide bridge and the release of a second 3-mercaptopyridine molecule. This process is highly efficient and can be performed under mild conditions.

Data Presentation: A Comparative Overview of Disulfide Formation Reagents

While specific quantitative data for 3,3'-dipyridyl disulfide in peptide cyclization is not extensively documented in comparative studies, the following table provides a general comparison with other common reagents based on established principles and data for analogous pyridyl disulfides.

| Reagent | Typical Reaction Time | Typical Yield Range | Key Advantages | Key Disadvantages |

| 3,3'-Dipyridyl Disulfide | 1-24 hours | 70-95% (estimated) | Good selectivity for thiols, reaction can be monitored by UV-Vis. | Less common than 2,2' isomer, potentially slower reaction rates. |

| 2,2'-Dipyridyl Disulfide | 1-12 hours | 80-98% | High reactivity and selectivity, well-documented.[1][2] | Can be sterically hindered in some applications. |